molecular formula C11H10ClNO3S B10963143 2-chloro-N-(furan-2-ylmethyl)benzenesulfonamide

2-chloro-N-(furan-2-ylmethyl)benzenesulfonamide

Cat. No.: B10963143
M. Wt: 271.72 g/mol
InChI Key: KCZHBHORQDSGDI-UHFFFAOYSA-N
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Description

2-Chloro-N-(furan-2-ylmethyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a chloro group, a furan ring, and a benzenesulfonamide moiety, making it a unique structure with potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-(furan-2-ylmethyl)benzenesulfonamide typically involves the reaction of 2-chlorobenzenesulfonyl chloride with furan-2-ylmethanamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product.

Types of Reactions:

    Substitution Reactions: The chloro group in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Major Products:

  • Substituted benzenesulfonamides
  • Furan-2-carboxylic acid derivatives
  • Amino derivatives of the original compound

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its antimicrobial properties, particularly against bacterial strains.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-chloro-N-(furan-2-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as carbonic anhydrase, which plays a role in various physiological processes. The compound’s sulfonamide group can bind to the active site of the enzyme, blocking its activity and leading to therapeutic effects.

Comparison with Similar Compounds

  • 2-Chloro-N-(furan-2-ylmethyl)-N-methylpropanamide
  • 2-Chloro-N-(furan-2-ylmethyl)pyrimidine-5-sulfonamide

Comparison:

  • Structural Differences: While these compounds share the furan-2-ylmethyl group, they differ in their additional substituents, such as the presence of a pyrimidine ring or a methyl group.
  • Biological Activity: The unique combination of functional groups in 2-chloro-N-(furan-2-ylmethyl)benzenesulfonamide may confer distinct biological activities compared to its analogs.
  • Applications: Each compound may have specific applications based on its chemical properties and biological activities, making this compound unique in its potential uses.

Properties

Molecular Formula

C11H10ClNO3S

Molecular Weight

271.72 g/mol

IUPAC Name

2-chloro-N-(furan-2-ylmethyl)benzenesulfonamide

InChI

InChI=1S/C11H10ClNO3S/c12-10-5-1-2-6-11(10)17(14,15)13-8-9-4-3-7-16-9/h1-7,13H,8H2

InChI Key

KCZHBHORQDSGDI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)NCC2=CC=CO2)Cl

Origin of Product

United States

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